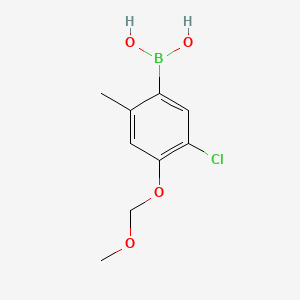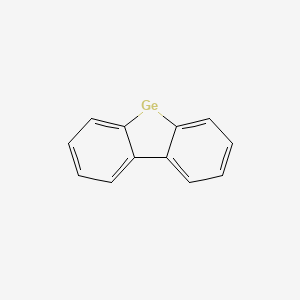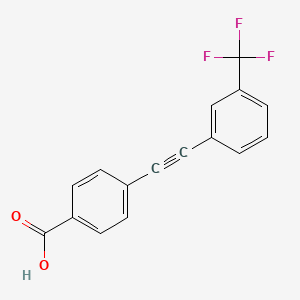
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method starts with the preparation of 3-(trifluoromethyl)phenylacetylene, which is then coupled with 4-iodobenzoic acid using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl linkage provides rigidity to the molecule, facilitating specific interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetylene
Uniqueness
4-((3-(Trifluoromethyl)phenyl)ethynyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and an ethynyl linkage, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific molecular interactions .
Propiedades
Fórmula molecular |
C16H9F3O2 |
|---|---|
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
4-[2-[3-(trifluoromethyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)14-3-1-2-12(10-14)5-4-11-6-8-13(9-7-11)15(20)21/h1-3,6-10H,(H,20,21) |
Clave InChI |
JNOJWFKHMDLGQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C#CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


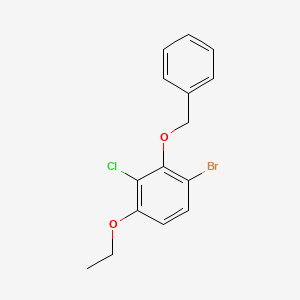


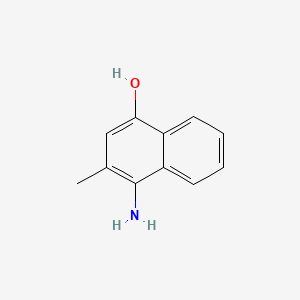

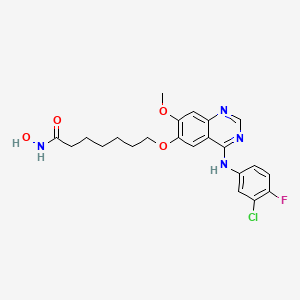

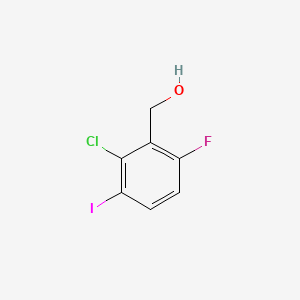
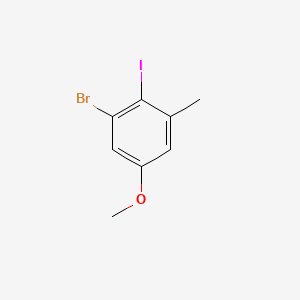
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)

